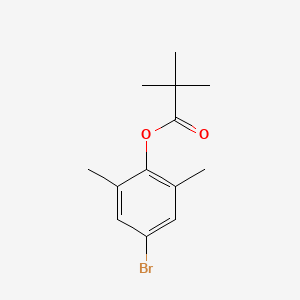

4-bromo-2,6-dimethylphenyl pivalate

Description

4-Bromo-2,6-dimethylphenyl pivalate is a brominated aromatic ester featuring a pivaloyl (tert-butyl carbonyl) group attached to a 2,6-dimethylphenyl ring substituted with a bromine atom at the para position. This compound combines steric bulk from the dimethyl and pivaloyl groups with the electronic effects of bromine, making it a structurally unique intermediate in organic synthesis. Its applications likely include use as a protecting group for phenolic hydroxyl moieties or as a precursor in pharmaceuticals and materials science .

Properties

IUPAC Name |

(4-bromo-2,6-dimethylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-8-6-10(14)7-9(2)11(8)16-12(15)13(3,4)5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKYBJXWSITLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C(C)(C)C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,6-dimethylphenyl pivalate typically involves the esterification of 4-bromo-2,6-dimethylphenol with pivalic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the phenol to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,6-dimethylphenyl pivalate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The ester group can be reduced to an alcohol under suitable conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

Substitution: Products depend on the nucleophile used, such as 4-methoxy-2,6-dimethylphenyl pivalate.

Oxidation: Products include 4-bromo-2,6-dimethylbenzoic acid.

Reduction: Products include 4-bromo-2,6-dimethylphenyl alcohol.

Scientific Research Applications

4-bromo-2,6-dimethylphenyl pivalate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and inhibition.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dimethylphenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variations: Esters vs. Isothiocyanates

4-Bromo-2,6-Dimethylphenyl Isothiocyanate (CAS 32265-82-0)

- Structure : Replaces the pivalate ester with an isothiocyanate (-N=C=S) group.

- Reactivity : Highly reactive toward amines and alcohols to form thioureas or thiols, contrasting with the ester’s relative stability.

- Applications : Used in bioconjugation chemistry and as a building block for heterocycles. The evidence lists suppliers offering this compound at 95–98% purity, highlighting its commercial relevance .

- Steric/Electronic Effects : The isothiocyanate’s linear geometry reduces steric hindrance compared to the bulky pivalate, enabling faster nucleophilic reactions.

4-Bromo-2,6-Dimethylphenyl Pivalate

- Stability : The tert-butyl group in the pivalate ester enhances hydrolytic stability, making it suitable for prolonged reaction conditions.

- Lipophilicity : Increased hydrophobicity compared to the isothiocyanate, favoring use in lipid-soluble formulations.

Pharmaceutical Derivatives: Amino-Pyrimidinyl Analogs

4-[[4-[(4-Bromo-2,6-dimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile (CAS 374067-85-3)

- Structure: Integrates the bromo-dimethylphenyl group into a pyrimidine-based scaffold with a cyano substituent.

- Applications : Likely serves as a kinase inhibitor or receptor antagonist, given the prevalence of pyrimidine motifs in drug design. lists this compound as a reference standard, underscoring its pharmaceutical relevance .

- Electronic Effects: The amino and cyano groups introduce hydrogen-bonding capability, contrasting with the purely hydrophobic pivalate ester.

Parent Alcohol and Phenolic Derivatives

4-Bromo-2,6-Dimethylphenol

- Structure : The precursor alcohol lacking the pivalate ester.

- Reactivity : More polar and acidic (pKa ~10) than the ester, enabling deprotonation in basic conditions.

- Applications : Direct use in electrophilic aromatic substitution or as a ligand in coordination chemistry.

Comparison with Pivalate Ester

- Solubility: The phenol is more water-soluble, whereas the pivalate ester favors organic solvents.

- Protection Strategy: The pivalate group protects the phenol during multi-step syntheses, preventing unwanted side reactions .

Data Table: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.